molecular formula C16H11N3OS B2863614 (Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 330677-92-4

(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2863614
CAS No.: 330677-92-4
M. Wt: 293.34
InChI Key: VEJSXKCXLORTAU-VLGSPTGOSA-N
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Description

Benzo[d]thiazol derivatives are a class of heterocyclic aromatic hydrocarbons that contain phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been investigated for their potential antidepressant and anticonvulsant effects .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, N-(4-Methylbenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide was characterized using these techniques .


Chemical Reactions Analysis

Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles were synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction was used to examine the structure of the synthesized derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is used in the synthesis of various fused benzoimidazothiazole derivatives through FeCl3/ZnI2-catalyzed aerobic oxidative cyclization with 2-aminobenzothiazole and ketone/chalcone (Mishra et al., 2014).

Photocatalytic Activity

  • Derivatives of the compound have potential applications in water decontamination technology, with the ability to induce an oxidation process under visible light, as evidenced in studies involving Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions (Bessekhouad et al., 2005).

Xanthine Oxidase Inhibition and Anti-Inflammatory Activity

  • Certain derivatives of this compound demonstrate inhibitory effects against xanthine oxidase and exhibit anti-inflammatory responses in human peripheral blood mononuclear cells. This suggests potential applications in treating conditions related to oxidative stress and inflammation (Smelcerovic et al., 2015).

Antioxidant Activity in Toxicity Prevention

  • In the context of acetaminophen-induced hepatotoxicity, benzothiazole derivatives have been shown to exhibit antioxidant activity, potentially aiding in the prevention of liver damage (Cabrera-Pérez et al., 2016).

Chemosensory Applications

  • Benzothiazole derivatives have been explored as chemosensors for anions like cyanide, indicating their potential application in chemical detection and environmental monitoring (Wang et al., 2015).

Anticancer Activity

  • Research on benzothiazole and benzimidazole conjugated Schiff bases has shown promising results in detecting and binding to certain metal ions, implying potential uses in cancer detection and treatment (Suman et al., 2019).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds have shown potential antidepressant and anticonvulsant effects . The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .

Future Directions

Future research could focus on further exploring the potential therapeutic applications of these compounds. Molecular docking studies could be used to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could help in the design and development of potent antagonists .

Properties

IUPAC Name

4-cyano-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-19-13-4-2-3-5-14(13)21-16(19)18-15(20)12-8-6-11(10-17)7-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJSXKCXLORTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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